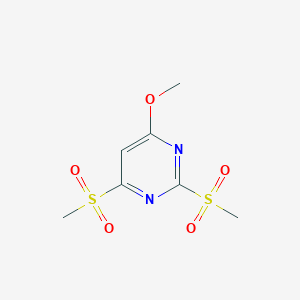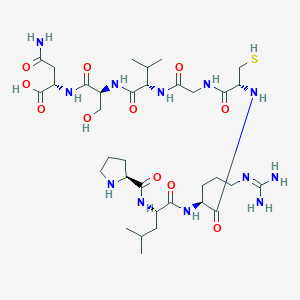![molecular formula C13H18NO4P B12541630 Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate CAS No. 797763-27-0](/img/structure/B12541630.png)
Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are present in many natural products, including amino acids, plant hormones, and neurotransmitters
Méthodes De Préparation
The synthesis of diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate involves several steps. One common method starts with the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal to form enamines. These enamines are then converted into indoles using the Batcho–Leimgruber synthetic protocol. The choice of reducing agent for the reductive cyclization of intermediate enamines is crucial for selectively obtaining the desired indole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can lead to the formation of amino derivatives .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, indole derivatives, including diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate, have shown promise as anti-HIV agents, protein kinase inhibitors, and modulators of ion exchange transport systems . Additionally, these compounds are being investigated for their potential use in treating various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate can be compared with other indole derivatives, such as (4-nitro-1H-indol-6-yl)phosphonates and (4-amino-1H-indol-6-yl)phosphonates . These compounds share similar chemical structures but differ in their functional groups, which can lead to variations in their biological activities and applications. The unique combination of the indole moiety and the phosphonate group in this compound makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
797763-27-0 |
|---|---|
Formule moléculaire |
C13H18NO4P |
Poids moléculaire |
283.26 g/mol |
Nom IUPAC |
6-(diethoxyphosphorylmethoxy)-1H-indole |
InChI |
InChI=1S/C13H18NO4P/c1-3-17-19(15,18-4-2)10-16-12-6-5-11-7-8-14-13(11)9-12/h5-9,14H,3-4,10H2,1-2H3 |
Clé InChI |
YVWYDMPHELRWJO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(COC1=CC2=C(C=C1)C=CN2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-](/img/structure/B12541549.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)

![3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine](/img/structure/B12541573.png)
![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)
![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-](/img/structure/B12541592.png)

![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)

![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
